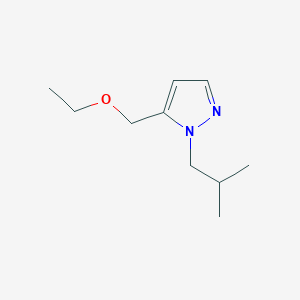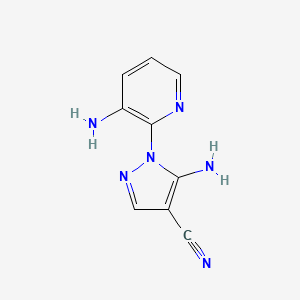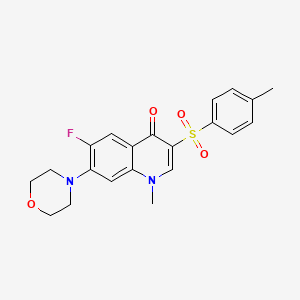
6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a quinoline core with various substituents
准备方法
The synthesis of 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one typically involves multiple steps, starting with the construction of the quinoline core. One common synthetic route includes the following steps:
Formation of the Quinoline Core: : This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluoro and Methyl Groups: : These groups can be introduced through halogenation and methylation reactions, respectively.
Attachment of the Tosyl Group: : The tosyl group can be introduced via a tosylation reaction, where the hydroxyl group of the quinoline is replaced with a tosyl group.
Introduction of the Morpholino Group: : This can be achieved through nucleophilic substitution reactions, where the appropriate leaving group on the quinoline core is replaced with the morpholino group.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing environmental impact and cost.
化学反应分析
6-Fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学研究应用
This compound has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and interactions.
Medicine: : It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: : It can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects.
相似化合物的比较
When compared to similar compounds, 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
6-fluoro-1-methylquinolin-4(1H)-one
7-morpholinoquinolin-4(1H)-one
3-tosylquinolin-4(1H)-one
These compounds share similarities in their core structures but differ in their substituents, leading to variations in their chemical properties and applications.
属性
IUPAC Name |
6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-14-3-5-15(6-4-14)29(26,27)20-13-23(2)18-12-19(24-7-9-28-10-8-24)17(22)11-16(18)21(20)25/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCKCUPTJXBJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2807000.png)
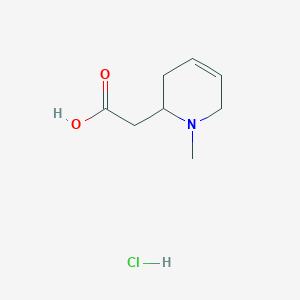
![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2807003.png)
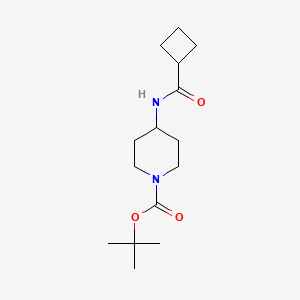
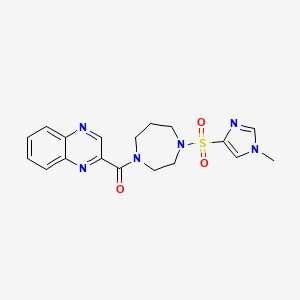
![N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide](/img/structure/B2807008.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2807009.png)
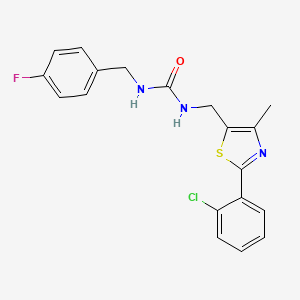
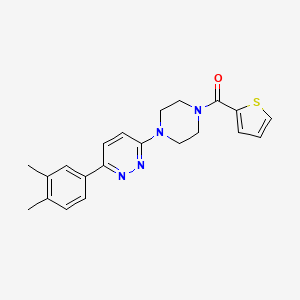
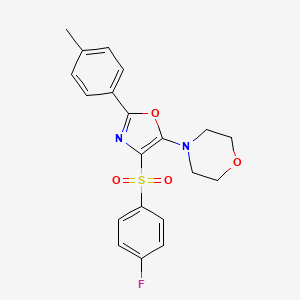
![2-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2807019.png)
![N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2807020.png)
